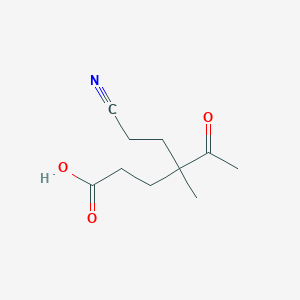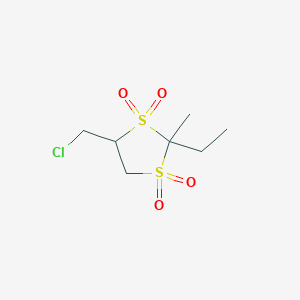
4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide is a unique organosulfur compound characterized by its dithiolane ring structure with two sulfur atoms and four oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide typically involves the reaction of 1,3-propanedithiol with a chloromethylating agent under controlled conditions. The reaction is often catalyzed by a Lewis acid or a Brönsted acid to facilitate the formation of the dithiolane ring . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of efficient catalysts and optimized reaction conditions can enhance the overall yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The dithiolane ring structure also contributes to its reactivity and potential biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiane 1,1,3,3-tetraoxide: Similar in structure but lacks the chloromethyl group.
1,3-Dithiolane 1,1,3,3-trioxide: Contains one less oxygen atom compared to the tetraoxide.
1,3-Dithiane 1,1-dioxide: Contains fewer oxygen atoms and a different ring structure.
Uniqueness
4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide is unique due to its specific combination of functional groups and oxidation states.
Eigenschaften
CAS-Nummer |
6623-95-6 |
|---|---|
Molekularformel |
C7H13ClO4S2 |
Molekulargewicht |
260.8 g/mol |
IUPAC-Name |
4-(chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C7H13ClO4S2/c1-3-7(2)13(9,10)5-6(4-8)14(7,11)12/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
CJYZXZOSIGSEAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(S(=O)(=O)CC(S1(=O)=O)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-(2-chlorophenyl)-2-methyl-1-{2-[(3-methylbutan-2-yl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14738092.png)
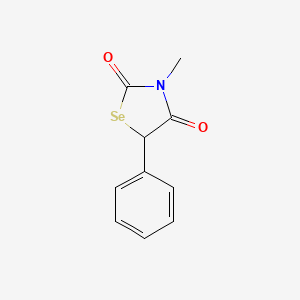
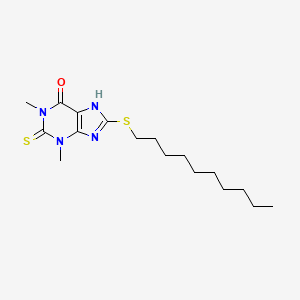
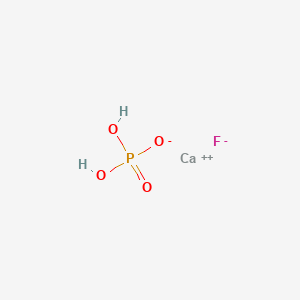
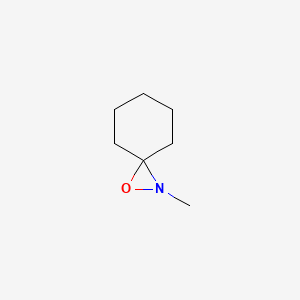

![[16-(Aziridin-1-ylmethyl)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14738120.png)
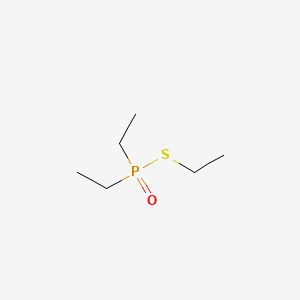
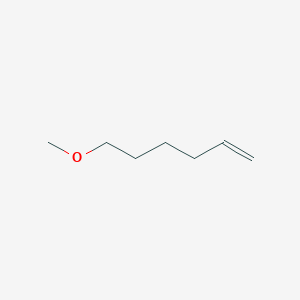
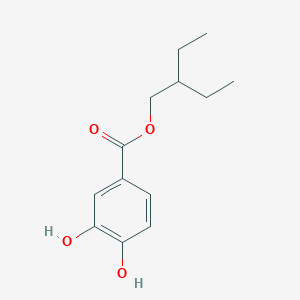
![N-[(Furan-2-YL)methyl]-3-methyl-2H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B14738151.png)
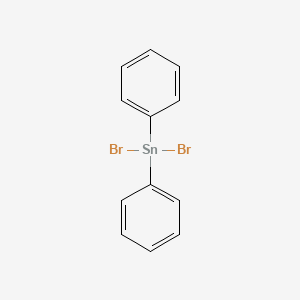
![1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane](/img/structure/B14738176.png)
